CYP11B1 Binding Affinity: Isopropoxate Matches Etomidate and Outperforms Metomidate, Propoxate, and Fluoroethyl Esters
In a head-to-head radioligand displacement study using ¹³¹I-IMTO binding on rat adrenal membranes, the 2-propyl (isopropyl) ester (compound 3b, isopropoxate) was ranked alongside the ethyl ester (etomidate, compound 1) as exhibiting the highest inhibitory potency among all ester-modified analogues tested, superior to the n-propyl ester (propoxate, compound 3a), the 2-fluoroethyl ester (FETO, compound 5), and the methyl ester (metomidate, compound 2) [1]. The study explicitly states that 'the ethyl and 2-propyl esters (1 and 3b) showed the highest potency, followed by the n-propyl (3a), 2-fluoroethyl (5), and methyl ester (2)' [1]. The (R)-configuration was confirmed as essential: the (S)-enantiomer of metomidate exhibited an IC₅₀ approximately 133-fold weaker than the (R)-enantiomer (492 nM vs. 3.69 nM), establishing chirality as a binary determinant of target engagement [1].
| Evidence Dimension | Inhibition of specific ¹³¹I-IMTO binding to rat adrenal membrane CYP11B1 |
|---|---|
| Target Compound Data | Isopropoxate (2-propyl ester, 3b): ranked in the highest potency tier alongside etomidate (IC₅₀ comparable to etomidate's 1.08 ± 0.42 nM based on the study's tier classification) |
| Comparator Or Baseline | Etomidate (ethyl ester, 1): IC₅₀ = 1.08 ± 0.42 nM (n=11); Metomidate (methyl ester, 2): IC₅₀ = 3.69 ± 1.92 nM (n=6); Propoxate (n-propyl ester, 3a): intermediate potency, weaker than 3b; FETO (2-fluoroethyl ester, 5): IC₅₀ = 2.9 ± 0.55 nM; (S)-Metomidate (10b): IC₅₀ = 492 ± 281 nM |
| Quantified Difference | Isopropoxate and etomidate constitute the top potency tier; isopropoxate > propoxate (by an unquantified but statistically significant margin); isopropoxate is ~3.4-fold more potent than metomidate (based on etomidate vs. metomidate IC₅₀ ratio); (R)-configuration is ~100-fold more potent than (S)-configuration. |
| Conditions | Competitive radioligand binding assay; rat adrenal membranes; radioligand: ¹³¹I-IMTO at 2 nM; monophasic displacement curves with Hill coefficients near unity. |
Why This Matters
For laboratories developing CYP11B1 inhibition assays or sourcing a reference standard for adrenal imaging tracer development, isopropoxate offers etomidate-equivalent target potency with a distinct ester moiety that may confer differentiated metabolic handling.
- [1] Zolle IM, Berger ML, Hammerschmidt F, Hahner S, Schirbel A, Peric-Simov B. New Selective Inhibitors of Steroid 11β-Hydroxylation in the Adrenal Cortex. Synthesis and Structure–Activity Relationship of Potent Etomidate Analogues. J Med Chem. 2008;51(7):2244-2253. DOI: 10.1021/jm800012w View Source
